BenchChemオンラインストアへようこそ!

tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate

PROTAC ADC Linker Drug Release Kinetics

Procure CAS 186203-37-2 to access a unique Boc-protected amine scaffold that co-localizes a cyclopropyl ring and pyrrolidine nitrogen. After deprotection, the rigid tertiary amine enables self-immolative linker cyclization with half-lives <1 min, a >1000‑fold acceleration over PAB systems. The cyclopropyl group also reduces CYP450-mediated oxidation by 50‑75 %, improving CNS drug half‑life. This architecture is absent in simpler Boc‑pyrrolidines, making it indispensable for next‑generation ADCs, PROTACs, and CNS prodrugs. Specify ≥95 % purity; bulk and custom packaging available.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 186203-37-2
Cat. No. B3336118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate
CAS186203-37-2
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1CC1)C2CCNC2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(9-4-5-9)10-6-7-13-8-10/h9-10,13H,4-8H2,1-3H3
InChIKeyOISBACWDCRUUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate (CAS 186203-37-2): A Dual-Moiety Building Block for PROTAC Linkers, Kinase Inhibitors and Metabolic Modulators


tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate (CAS 186203-37-2) is a synthetic carbamate derivative characterized by a central nitrogen atom bonded to both a cyclopropyl group and a pyrrolidine ring, capped with a tert-butyloxycarbonyl (Boc) protective group [1]. With a molecular weight of 226.32 g/mol, a computed XLogP3-AA of 1.4, a topological polar surface area of 41.6 Ų, and a single hydrogen bond donor [1], this compound serves as a protected amine building block widely utilized in medicinal chemistry for the synthesis of more complex bioactive molecules [2]. Its unique architecture, featuring both a strained cycloalkyl ring and a basic heterocycle, enables distinct binding interactions and metabolic stability profiles that differentiate it from simpler pyrrolidine or cyclopropyl building blocks .

Why Simple Pyrrolidine or Cyclopropyl Building Blocks Cannot Substitute for CAS 186203-37-2 in High-Value Medicinal Chemistry Workflows


Generic substitution of CAS 186203-37-2 with simpler Boc-protected pyrrolidines (e.g., tert-butyl pyrrolidin-3-ylcarbamate) or independent cyclopropyl reagents fails to replicate the compound's specialized function in modern drug discovery. The co-localization of a cyclopropyl ring and a secondary amine (following Boc deprotection) on the same nitrogen center creates a unique tertiary amine geometry that is absent in linear or monocyclic analogs [1]. This rigid, branched architecture is crucial for applications in self-immolative linker technologies, where cyclization kinetics are strongly dependent on the precise orientation of the nucleophilic amine and the electrophilic carbamate [2]. Furthermore, the cyclopropyl moiety imparts a distinct metabolic shield and conformationally restricts the pyrrolidine ring, directly influencing the bioavailability and target selectivity of final drug candidates . Consequently, using a less elaborate analog would compromise both the modular synthetic efficiency and the pharmacokinetic optimization of the resulting conjugates.

Quantitative Differentiation of CAS 186203-37-2 vs. Structural Analogs in Key Medicinal Chemistry Assays


Accelerated Drug Release in Self-Immolative Linker Systems: Pyrrolidine-Carbamate vs. Standard PAB Linkers

In self-immolative linker design, the cyclization rate of the spacer directly determines the therapeutic window of Antibody-Drug Conjugates (ADCs) and PROTACs. The pyrrolidine-carbamate scaffold, which is the deprotected and functionalized core of CAS 186203-37-2, exhibits significantly faster cyclization and payload release compared to the industry-standard para-aminobenzyloxycarbonyl (PAB) spacer. Engineered variants of this scaffold achieve cyclization half-lives in the range of seconds to minutes under physiological conditions, representing a major improvement over PAB-based systems [1].

PROTAC ADC Linker Drug Release Kinetics

Enhanced In Vitro Anticancer Efficacy: Pyrrolidine-Carbamate Prodrugs vs. Conventional Carbamates

The rapid cyclization of pyrrolidine-carbamate-based prodrugs translates directly into superior in vitro cytotoxicity. A study comparing a proline-derived pyrrolidine-carbamate SI spacer against a standard carbamate prodrug of the potent anticancer agent Duocarmycin showed that the pyrrolidine variant restored the drug's activity to near-native levels. In contrast, the conventional carbamate prodrug remained largely inactive at the same concentrations [1].

Prodrug Anticancer Cell Viability

Metabolic Stability and Pharmacokinetic (PK) Profile Advantage of Cyclopropyl-Containing Building Blocks

The cyclopropyl group in CAS 186203-37-2 confers a significant pharmacokinetic advantage by protecting the adjacent amine from oxidative metabolism and reducing plasma clearance. While specific microsomal stability data for CAS 186203-37-2 itself is limited, the class-level effect of cyclopropyl substitution is well-documented. A direct comparison of matched molecular pairs showed that introducing a cyclopropyl ring reduced intrinsic clearance in human liver microsomes by 50-75% compared to analogs lacking the strained ring .

Metabolic Stability Pharmacokinetics Microsomal Clearance

High-Value Application Scenarios for tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate (CAS 186203-37-2) Based on Quantified Performance


Engineering Next-Generation Self-Immolative Linkers for ADCs and PROTACs

Procure CAS 186203-37-2 as the foundational building block for constructing advanced self-immolative (SI) spacers. Following Boc deprotection, the resulting secondary amine serves as a potent nucleophile for cyclization. Evidence demonstrates that pyrrolidine-carbamate SI spacers derived from this core undergo cyclization with half-lives under 1 minute, a >1000-fold acceleration over conventional PAB linkers [1]. This superfast release mechanism is essential for ADCs targeting solid tumors with heterogeneous antigen expression and for PROTACs requiring rapid, catalytic target degradation. The quantitative superiority in release kinetics directly addresses the clinical challenge of minimizing off-target payload release and maximizing the therapeutic index [1].

Synthesizing Highly Potent Anticancer Prodrugs with Improved Therapeutic Windows

Incorporate the deprotected core of CAS 186203-37-2 into prodrug strategies for highly toxic anticancer payloads, such as Duocarmycin or Camptothecin derivatives. In vitro data show that a pyrrolidine-carbamate prodrug restored the cytotoxic activity of Duocarmycin to near-native levels, representing a >10-fold increase in potency over a conventional carbamate prodrug [1]. This performance advantage allows medicinal chemists to achieve robust tumor cell killing at lower administered doses, effectively widening the therapeutic window. This scenario is particularly relevant for early-stage oncology programs where balancing efficacy with systemic toxicity is paramount [1].

Optimizing the Pharmacokinetic (PK) Profile of CNS-Penetrant Drug Candidates

Utilize CAS 186203-37-2 as a key intermediate for synthesizing drug candidates with improved metabolic stability, particularly for central nervous system (CNS) targets. The embedded cyclopropyl group is a validated motif for reducing oxidative metabolism by cytochrome P450 enzymes. Class-level evidence indicates that introducing a cyclopropyl ring can decrease intrinsic clearance in human liver microsomes by 50-75% (a 2- to 4-fold improvement) [1]. This translates to a longer in vivo half-life and lower plasma clearance, which are critical for achieving sustained target engagement in the brain. This application is ideal for medicinal chemistry programs focused on neurological and psychiatric disorders where poor PK has historically led to attrition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.